molecular formula C37H33NO6 B12468094 1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12468094
M. Wt: 587.7 g/mol
InChI Key: NGDMYVRZSXUPKI-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Benzyloxy)phenyl]-1-oxopropan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is unique due to its complex structure and the combination of functional groups, which provide it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C37H33NO6

Molecular Weight

587.7 g/mol

IUPAC Name

[1-oxo-1-(4-phenylmethoxyphenyl)propan-2-yl] 4-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C37H33NO6/c1-24(34(39)27-14-19-31(20-15-27)43-23-25-8-4-2-5-9-25)44-37(42)28-12-17-30(18-13-28)38-35(40)32-21-16-29(22-33(32)36(38)41)26-10-6-3-7-11-26/h2-15,17-20,24,29,32-33H,16,21-23H2,1H3

InChI Key

NGDMYVRZSXUPKI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)N4C(=O)C5CCC(CC5C4=O)C6=CC=CC=C6

Origin of Product

United States

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